Withanolide L
Description
Withanolide L is a steroidal lactone belonging to the withanolide class, primarily isolated from Datura metel L. and Withania species . Structurally, it features a 28-carbon ergostane skeleton with a characteristic 22,26-lactonized side chain, typical of classical withanolides. Its drug-likeness and pharmacokinetic profiles, including favorable binding free energy values (−80.003 kJ/mol for related analogs), position it as a promising candidate for further preclinical validation .
Properties
CAS No. |
50932-24-6 |
|---|---|
Molecular Formula |
C28H36O5 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
(2R)-2-[(1S)-1-hydroxy-1-[(8R,9S,10R,13S,17R)-17-hydroxy-10,13-dimethyl-1-oxo-7,8,9,11,12,16-hexahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H36O5/c1-16-15-23(33-24(30)17(16)2)27(5,31)28(32)14-12-20-19-10-9-18-7-6-8-22(29)26(18,4)21(19)11-13-25(20,28)3/h6,8-9,12,19,21,23,31-32H,7,10-11,13-15H2,1-5H3/t19-,21-,23+,25-,26-,27-,28+/m0/s1 |
InChI Key |
KVOUREBSNXETJF-UUKUVDNFSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@]2(CC=C3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C=CC5)C)C)O)O)C |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2(CC=C3C2(CCC4C3CC=C5C4(C(=O)C=CC5)C)C)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of withanolides, including Withanolide L, often involves complex multi-step processes. One common approach is the use of in vitro culture techniques and synthetic biology to produce withanolides in heterologous systems such as yeast and bacteria . Additionally, traditional chemical synthesis methods involve the use of various reagents and catalysts to achieve the desired structural modifications .
Industrial Production Methods
Industrial production of withanolides can be enhanced through metabolic engineering and the use of bioreactors. Techniques such as cell suspension culture and hairy root culture have been employed to increase the yield of withanolides . Advances in synthetic biology and metabolic engineering, including the use of CRISPR technology, have also been explored to optimize the biosynthetic pathways for withanolide production .
Chemical Reactions Analysis
Types of Reactions
Withanolide L undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the functional groups on the withanolide skeleton to enhance its biological activity .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of withanolides include oxidizing agents such as hydrogen peroxide and tert-butyl hydroperoxide, as well as bases like tetrabutylammonium fluoride . These reagents facilitate the formation of epoxides and other functional groups on the withanolide structure .
Major Products Formed
The major products formed from these reactions include various derivatives of withanolides, which can exhibit enhanced biological activities. For example, the formation of epoxides and hydroxyl groups on the withanolide skeleton can improve its anticancer and anti-inflammatory properties .
Scientific Research Applications
Mechanism of Action
Withanolide L exerts its effects through various molecular targets and pathways. It has been shown to modulate the expression of inflammatory mediators such as histamines, prostaglandins, and interleukins . Additionally, withanolides can activate specific proteins, such as Cdc2, leading to cell cycle arrest and apoptosis in cancer cells . The compound also exhibits neuroprotective effects by enhancing the expression of proteins involved in neuronal growth and survival .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Withanolides
Structural Diversity
Withanolides exhibit structural variations in their steroid backbone, oxidation patterns, and side-chain modifications:
- Withanolide A: Contains an enone moiety in the A-ring and a 5β,6β-epoxide in the B-ring, critical for neurite outgrowth activity .
- Withanolide R: Features enhanced stability in β-lactamase inhibition due to strong hydrogen bonding (6 bonds) and zinc ion coordination .
- Withanolide L: Structural details remain less documented, but its isolation from Datura metel suggests similarities to daturafolisides J-L, which include uncommon aglycone chemotypes .
Table 1: Key Structural Features of Selected Withanolides
| Compound | Core Modifications | Source Plant | Key Functional Groups |
|---|---|---|---|
| This compound | 22,26-lactone side chain | Datura metel L. | Undescribed (likely 5,6-double bond) |
| Withanolide A | A-ring enone, B-ring epoxy alcohol | Withania somnifera | 3β-hydroxy-1-oxo, 20α-hydroxy |
| Withanolide R | Stabilizing hydrogen bonds, zinc coordination | Withania spp. | Epoxy, hydroxyl groups |
| Withanolide Q | Similar to R but lower compactness | Withania spp. | Lactone, hydroxyl groups |
Bioactivity and Mechanisms
Anti-Cancer Activity
- This compound: Demonstrates IC50 values comparable to Withanolide A and M in Bcl-B inhibition, with binding free energy values near −70 kJ/mol .
- Withanolide A: Shows neuritogenic activity in SH-SY5Y cells, dependent on A-ring functionality .
- Withanolide R: Superior inhibition of L1 β-lactamase (MMPBSA score: −80.003 kJ/mol) due to stable hydrogen bonding .
Table 2: Comparative Bioactivity Profiles
Pharmacokinetics and Drug-Likeness
- Bioavailability: Non-polar withanolides (e.g., Withanolide A) exhibit high permeability in MDCK cells, while glycosylated variants (e.g., withanosides IV/V) show poor absorption . This compound’s permeability remains unstudied but is hypothesized to align with non-polar analogs.
- Metabolic Stability: Withanolide R’s compactness (Rg ~1.5 nm) and stable hydrogen bonding suggest prolonged target engagement compared to Withanolide A (Rg ~2.0 nm) .
Q & A
What methodological approaches are recommended for isolating and purifying Withanolide L from plant matrices?
To isolate this compound, researchers typically employ solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for purification and identification, as demonstrated in studies on structurally similar withanolides like Withanolide A . Column chromatography using silica gel or reverse-phase columns can further refine purity. Validation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) is essential to confirm structural integrity, as seen in protocols for Withanolide A .
How can researchers resolve discrepancies in reported bioactivity profiles of this compound across studies?
Contradictions in bioactivity data often arise from variability in extraction methods, plant sources, or analytical techniques. For example, gravimetric analysis, which overestimates withanolide content due to co-eluting compounds, should be avoided in favor of HPLC or MS quantification . Standardizing protocols for plant cultivation (e.g., explant type, growth regulators) and extraction (e.g., solvent polarity, temperature) can mitigate variability, as shown in in vitro studies of Withanolide A production . Meta-analyses comparing studies should account for these variables to isolate biological effects specific to this compound.
What experimental designs are optimal for elucidating the stereoselective synthesis of this compound’s lactone side chain?
The synthesis of this compound’s lactone side chain requires strategies to address stereochemical challenges, such as diastereoselective oxidation and epoxide formation. Lessons from Withanolide A synthesis suggest using commercially available steroid precursors (e.g., pregnenolone) as starting materials . Advanced techniques like Sharpless epoxidation or enzymatic catalysis may enhance stereocontrol. Computational modeling (e.g., DFT calculations) can predict reaction pathways, while X-ray crystallography validates intermediate structures .
How can in vitro culture systems be optimized to enhance this compound yield?
Yield optimization involves selecting explants (e.g., leaf vs. nodal segments) and growth regulators. For example, indole-3-butyric acid (IBA) at 1 μM promotes organogenesis in Withania somnifera cultures, increasing withanolide production . Differentiation stages also affect yields: undifferentiated calli may lack specific withanolides, while shoot cultures show higher uniformity . Metabolic engineering (e.g., overexpression of biosynthetic genes) and elicitors (e.g., jasmonic acid) could further enhance yields, though this requires species-specific validation.
What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity assays?
Dose-response studies should employ non-linear regression models (e.g., sigmoidal curves) to calculate EC50/IC50 values. Error analysis via standard deviation or standard error, combined with ANOVA or t-tests, ensures robustness . For multi-variable experiments (e.g., cytotoxicity and anti-inflammatory assays), multivariate analysis (e.g., principal component analysis) can identify correlated effects. Raw data should be archived in appendices, with processed data in the main text to maintain clarity .
How should researchers validate the specificity of antibodies or probes used in this compound localization studies?
Antibody validation requires specificity tests, including competitive inhibition with pure this compound and cross-reactivity screens against related compounds (e.g., Withanolide A or B). Immunohistochemical controls (e.g., omission of primary antibody) and orthogonal methods (e.g., HPLC-MS tissue profiling) confirm localization accuracy . For fluorescent probes, spectral overlap and photobleaching must be quantified, as outlined in phytochemical imaging guidelines .
What strategies address low reproducibility in this compound’s reported pharmacological effects?
Reproducibility issues may stem from differences in cell lines, animal models, or administration routes. Researchers should adhere to ARRIVE or CONSORT guidelines for preclinical studies, detailing strain-specific responses (e.g., murine vs. humanized models) and pharmacokinetic parameters (e.g., bioavailability) . Open-access datasets and collaborative replication studies enhance transparency, as emphasized in interdisciplinary research frameworks .
How can advanced spectral techniques differentiate this compound from co-occurring withanolides in complex mixtures?
High-resolution MS (HR-MS) and tandem MS/MS provide accurate mass and fragmentation patterns unique to this compound . For NMR, 2D techniques (e.g., COSY, NOESY) resolve overlapping signals in crowded spectral regions, particularly in the lactone side chain . Comparative spectral libraries, as used for Withanolide A , should be developed for L to aid identification in metabolomic studies.
What in silico tools are effective for predicting this compound’s molecular targets and mechanisms?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions with proteins like NF-κB or cyclooxygenase-2. Pharmacophore modeling identifies critical functional groups (e.g., epoxide, lactone) for bioactivity . Machine learning models trained on withanolide datasets may prioritize targets for experimental validation, though cross-species applicability requires caution .
How should researchers design longitudinal studies to assess this compound’s chronic toxicity in model organisms?
Longitudinal designs must include staggered dosing groups, control cohorts, and endpoints aligned with OECD guidelines. Histopathological analysis and serum biomarkers (e.g., liver enzymes) monitor toxicity, while HPLC-MS quantifies systemic exposure . Power analysis ensures adequate sample sizes to detect subchronic effects, and interim analyses adjust protocols for ethical compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
